N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide: is an organic compound that features a cyclohexyl group substituted with an ethynyl group, attached to a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide typically involves the reaction of 1-ethynylcyclohexanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted sulfonamides or thiol derivatives.
Scientific Research Applications
Chemistry: N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions. It can be used in biochemical assays to investigate its effects on various biological pathways .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
N-(1-ethynylcyclohexyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide is unique due to the presence of both an ethynyl group and a nitro group, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-2-14(10-4-3-5-11-14)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h1,6-9,15H,3-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBZGDXHVLBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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